2-Chloro-6-fluoroanisole
Overview
Description
2-Chloro-6-fluoroanisole is a chemical compound with the molecular formula C7H6ClFO . It has an average mass of 160.573 Da and a monoisotopic mass of 160.009125 Da . It is also known as 1-Chloro-3-fluoro-2-methoxybenzene .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-fluoroanisole consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a methoxy group . The InChI code for this compound is 1S/C7H6ClFO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 .Physical And Chemical Properties Analysis
2-Chloro-6-fluoroanisole is a clear, colorless oil . It has a molecular weight of 160.57 . The storage temperature for this compound is ambient temperature . It is slightly soluble in benzene and methanol .Scientific Research Applications
1. Conformational Properties and Molecular Structure
- Conformational Analysis : 2-Fluoroanisole, a related compound to 2-Chloro-6-fluoroanisole, has been studied for its molecular structure and conformational properties using gas electron diffraction and quantum chemical methods. This research provides insights into the preferred conformation of such compounds, which is essential for understanding their chemical behavior and potential applications in various fields (Novikov, Vilkov, & Oberhammer, 2003).
2. Spectroscopic Studies
- Resonant Two-Photon Ionization Spectroscopy : Studies on the effects of conformation and isotopic substitution on properties of 3-chloro-4-fluoroanisole, a compound similar to 2-Chloro-6-fluoroanisole, have been conducted using resonant two-photon ionization (R2PI) technique and theoretical calculations. This research contributes to the understanding of transition energies, ionization energies, and vibrational frequencies, which are crucial in spectroscopic analysis and material characterization (Yu et al., 2011).
3. Synthetic Chemistry and Applications
- Synthesis of Pharmaceutical Compounds : The synthesis of various pharmaceutical compounds starting from chloro-nitroanisole derivatives, which are structurally related to 2-Chloro-6-fluoroanisole, highlights the potential of such compounds in drug development and the creation of therapeutically active agents. This area of research is pivotal in the field of medicinal chemistry and pharmacology (Inaba et al., 2000).
4. Physical Chemistry and Chemical Behavior
- Investigation of Rotamer Geometries : The study of 2-fluoroanisole and 3-fluoroanisole's rotamers using Fourier transform microwave (FTMW) spectroscopy provides essential data on the chemical behavior and structural properties of fluorinated anisoles. This research is crucial for understanding the electron withdrawing effects of fluorine and its impact on molecular geometry and properties (Bergmann & van Wijngaarden, 2020).
Safety And Hazards
2-Chloro-6-fluoroanisole is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also classified as a combustible liquid . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and keeping it away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
1-chloro-3-fluoro-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASFEHCRPLPGES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378571 | |
Record name | 2-Chloro-6-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoroanisole | |
CAS RN |
53145-38-3 | |
Record name | 2-Chloro-6-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-fluoroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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